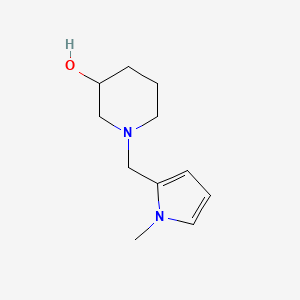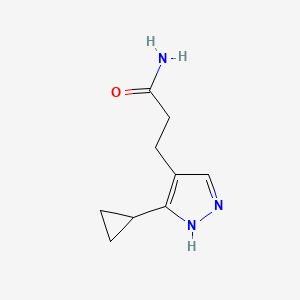
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Vue d'ensemble
Description
3-(3-Cyclopropyl-1H-pyrazol-4-yl)propanamide, or 3-CPPA, is a cyclopropyl-substituted pyrazole amide with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from organic syntheses to biochemical and physiological studies.
Applications De Recherche Scientifique
Recherche biomédicale
Ce composé a été mentionné dans le contexte de la recherche biomédicale, en particulier dans la synthèse des 1H-Pyrazolo[3,4-b]pyridines, qui sont explorées pour diverses applications biomédicales en raison de leurs substituants divers et de leurs méthodes de synthèse .
Activités inhibitrices de DDR1/2
Il a démontré de puissantes activités inhibitrices de DDR1/2. Celles-ci sont liées aux récepteurs à domaine discoïdine qui jouent un rôle dans la fibrose et le cancer. Le composé a montré une faible toxicité, de bonnes propriétés pharmacocinétiques et une efficacité anti-fibrotique in vivo fiable .
Antagonisme du récepteur de la progestérone
Dans une étude translationnelle, un composé apparenté, PF-02413873, qui peut partager des propriétés similaires avec le « 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide », a bloqué les augmentations de l'épaisseur de l'endomètre et d'autres changements liés aux hormones de la reproduction, indiquant un potentiel d'utilisation comme antagoniste non stéroïdien du récepteur de la progestérone .
Pour des informations plus détaillées ou une analyse plus approfondie, vous pouvez envisager d'accéder à des bases de données spécialisées ou à des publications liées à la recherche chimique.
MDPI - 1H-Pyrazolo[3,4-b]pyridines : Synthèse et applications biomédicales DOAJ - Découverte de 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)… JPET - Efficacité translationnelle de PF-02413873 chez le macaque et l'homme
Mécanisme D'action
The mechanism of action of 3-CPPA is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Inhibition of these enzymes can lead to the inhibition of inflammation, pain, and other physiological processes. In addition, 3-CPPA has been shown to interact with certain receptors, such as the cannabinoid receptor CB1, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
3-CPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, 3-CPPA has been shown to reduce pain, inflammation, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-CPPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are also some limitations to using 3-CPPA in laboratory experiments. It is not stable in aqueous solutions, and it can be difficult to accurately measure its concentration. In addition, it can be difficult to control the amount of 3-CPPA that is synthesized, as the reaction can be unpredictable.
Orientations Futures
There are several potential future directions for research on 3-CPPA. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of 3-CPPA, as well as to develop methods for more accurately measuring its concentration and controlling its synthesis. Finally, research could be conducted to investigate the potential toxic effects of 3-CPPA and to develop methods for its safe and effective use in laboratory experiments.
Propriétés
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(13)4-3-7-5-11-12-9(7)6-1-2-6/h5-6H,1-4H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSNRIBPRWMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)

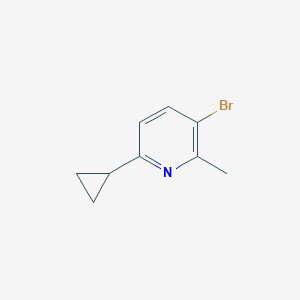
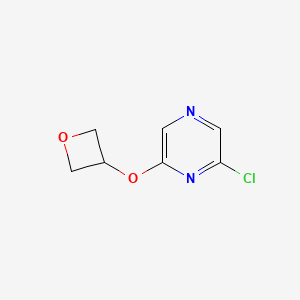
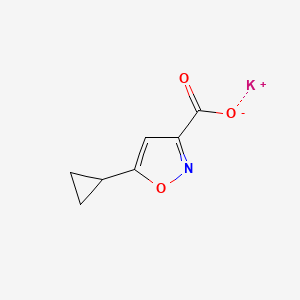

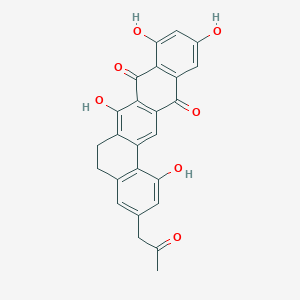
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
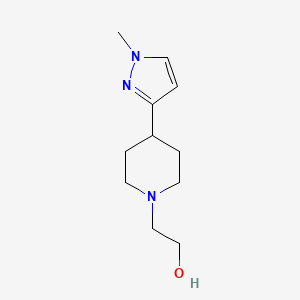
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
